molecular formula C16H18BrClN2O2 B385216 2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005266-06-7

2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385216
CAS No.: 1005266-06-7
M. Wt: 385.7g/mol
InChI Key: PYSQDEUUQGAKHV-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane scaffold. This is a seven-membered ring structure with two bridgehead carbons . The compound also contains functional groups such as bromo, chloro, carboxamide, and a pyridine ring.


Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, the bromo group can participate in nucleophilic substitution reactions, while the carboxamide group can undergo hydrolysis .

Scientific Research Applications

Chemical Synthesis and Biological Activity

A range of novel compounds closely related to 2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide have been synthesized for various purposes, demonstrating a wide array of applications in chemical research. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds were evaluated for their insecticidal and fungicidal activities, suggesting potential agricultural applications (Zhu et al., 2014).

Crystal Structure and Bioactivity

The crystal structure and biological activity of derivatives like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide have been studied, highlighting their potential as fungicides and antivirals against tobacco mosaic virus (Li et al., 2015).

Spectroscopic Characterization

The spectroscopic characterization of similar compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been conducted, providing insights into the structural and chemical properties of these molecules (Anuradha et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The chemical synthesis of novel heterocyclic compounds such as 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles has been researched. These processes often involve the reaction of chloropyridine carbonyl chloride with different amines, demonstrating the versatility and reactivity of these compounds (Caroti et al., 1986).

Future Directions

Future research could focus on exploring the potential biological activities of this compound. Given the wide range of activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O2/c1-14(2)15(3)6-7-16(14,11(17)12(15)21)13(22)20-10-5-4-9(18)8-19-10/h4-5,8,11H,6-7H2,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSQDEUUQGAKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=NC=C(C=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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